molecular formula C13H16N2O B13217058 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane

3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13217058
M. Wt: 216.28 g/mol
InChI Key: LRZWINGOMYPEAS-UHFFFAOYSA-N
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Description

3-(Pyridine-2-carbonyl)-8-azabicyclo[321]octane is a compound that belongs to the class of bicyclic compounds It features a pyridine ring attached to a bicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of pyridine-2-carboxylic acid with 8-azabicyclo[3.2.1]octane under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the bicyclic structure. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and receptor binding studies.

    Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and spatial orientation. This allows the compound to bind effectively to its target, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridine-2-carbonyl)-8-azabicyclo[321]octane is unique due to its specific structural features, which combine the properties of both pyridine and bicyclo[321]octane

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(pyridin-2-yl)methanone

InChI

InChI=1S/C13H16N2O/c16-13(12-3-1-2-6-14-12)9-7-10-4-5-11(8-9)15-10/h1-3,6,9-11,15H,4-5,7-8H2

InChI Key

LRZWINGOMYPEAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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